tert-Butyl 12-amino-4,7,10-trioxadodecanoate

Catalog No.
S518586
CAS No.
252881-74-6
M.F
C13H27NO5
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 12-amino-4,7,10-trioxadodecanoate

CAS Number

252881-74-6

Product Name

tert-Butyl 12-amino-4,7,10-trioxadodecanoate

IUPAC Name

tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C13H27NO5

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3

InChI Key

CWFSAZJIJBTKRC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG3-t-butyl ester

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN

Description

The exact mass of the compound Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate is 277.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

tert-Butyl 12-amino-4,7,10-trioxadodecanoate is a chemical compound characterized by the molecular formula C13H27NO5C_{13}H_{27}NO_5 and a molecular weight of approximately 277.36 g/mol. This compound features a tert-butyl group, an amino group, and a trioxadodecanoate structure, which includes ether linkages that contribute to its solubility and reactivity in various chemical environments. It is commonly utilized as a spacer or linker in bioconjugate chemistry, facilitating the attachment of biomolecules such as peptides and proteins to surfaces or other molecules .

Typical of amino acids and esters. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form amides or other esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to release the corresponding alcohol and carboxylic acid.

These reactions are critical for its applications in bioconjugation and drug delivery systems .

Synthesis of tert-butyl 12-amino-4,7,10-trioxadodecanoate can be achieved through several methods:

  • Esterification Reaction: Combining tert-butyl alcohol with a suitable dicarboxylic acid under acidic conditions.
  • Amino Group Introduction: Following esterification, an amino group can be introduced via nucleophilic substitution using an amine.
  • Protective Group Strategies: Utilizing protective groups during synthesis to prevent unwanted reactions at sensitive functional sites.

These methods allow for the efficient production of this compound with high purity levels .

tert-Butyl 12-amino-4,7,10-trioxadodecanoate finds diverse applications in various fields:

  • Bioconjugation: Acts as a linker for attaching biomolecules in drug delivery systems.
  • Peptide Synthesis: Used in solid-phase peptide synthesis to enhance yield and purity.
  • Material Science: Employed in creating functionalized surfaces for biosensors and diagnostic tools.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving tert-butyl 12-amino-4,7,10-trioxadodecanoate typically focus on its behavior in bioconjugates. These studies assess how well it facilitates interactions between biomolecules and target sites. Key areas include:

  • Binding Affinity: Evaluating how effectively linked biomolecules bind to specific receptors or targets.
  • Stability Assessments: Analyzing how stable the conjugates remain under physiological conditions.

Such studies are crucial for optimizing its use in therapeutic applications .

Several compounds share structural similarities with tert-butyl 12-amino-4,7,10-trioxadodecanoate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoateHydroxyl instead of amino groupMore hydrophilic; used mainly for different applications
Polyethylene glycol derivativesVarying chain lengths; often non-biodegradableUsed extensively for drug delivery; less reactive
Amino acids (e.g., L-Leucine)Simple amino acid structureDirectly involved in protein synthesis; lacks spacer functionality

tert-Butyl 12-amino-4,7,10-trioxadodecanoate stands out due to its combination of hydrophobicity from the tert-butyl group and reactivity from the amino group, making it particularly effective as a linker in bioconjugation .

Nucleophilic Substitution Reactions

The synthesis of tert-Butyl 12-amino-4,7,10-trioxadodecanoate relies fundamentally on nucleophilic substitution reactions that construct the polyethylene glycol backbone while maintaining the integrity of both terminal functional groups. The primary approach involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with 2-aminoethanol under controlled conditions . This methodology exemplifies the classical nucleophilic substitution mechanism where the amino group acts as the nucleophile, displacing suitable leaving groups in a stepwise construction of the PEG3 spacer unit.

The mechanism proceeds through an SN2 pathway, particularly favorable due to the primary nature of the carbon centers involved in the polyethylene glycol chain. Research has demonstrated that nucleophilic aromatic substitution reactions in polyethylene glycol 400 as a reaction medium provide enhanced efficiency and environmentally sound conditions [2]. The use of PEG400 as a solvent not only facilitates the nucleophilic substitution but also demonstrates excellent compatibility with primary and secondary amines, achieving complete conversion within five minutes under optimized conditions.

Base catalysis plays a crucial role in these nucleophilic substitution protocols. Sodium hydride and potassium carbonate have emerged as the preferred bases, providing sufficient nucleophilicity enhancement without causing unwanted side reactions . The reaction typically proceeds at room temperature to 50°C, with reaction times ranging from one to four hours depending on the specific substrates and base concentration employed.

The aminolysis reactions demonstrate remarkable selectivity when conducted under controlled stoichiometric conditions. Studies have shown that ammonia exhibits superior nucleophilicity compared to water in displacement reactions, leading to efficient substitution even with less reactive electrophiles [3]. This enhanced reactivity stems from the lower electronegativity of nitrogen compared to oxygen, resulting in improved nucleophilic character of the amino groups.

Esterification and Protection Strategies

The incorporation of tert-butyl ester protection represents a critical strategic element in the synthesis of tert-Butyl 12-amino-4,7,10-trioxadodecanoate. The tert-butyl protecting group provides exceptional stability under neutral and basic conditions while remaining selectively removable under acidic conditions [4]. This dual stability profile makes it particularly valuable in multi-step syntheses where orthogonal protection strategies are essential.

N,N'-Dicyclohexylcarbodiimide (DCC) mediated esterification has proven to be the most reliable method for forming the ester linkage in amino acid derivatives [5]. The reaction mechanism involves the formation of an O-acylisourea intermediate through reaction of DCC with the carboxyl group, creating a highly reactive species that undergoes nucleophilic attack by the alcohol component [6]. This activation methodology enables efficient ester formation under mild conditions, typically at room temperature in dichloromethane or dimethylformamide.

The optimization of DCC-mediated coupling reactions requires careful attention to reaction stoichiometry and addition protocols. Research has demonstrated that using 1.1 to 1.2 equivalents of DCC relative to the carboxylic acid component, combined with 1.0 equivalent of N-hydroxysuccinimide (NHS), provides optimal yields while minimizing side product formation [7]. The use of NHS as an additive facilitates the formation of more reactive intermediates and prevents the formation of symmetrical anhydrides that can lead to reduced selectivity.

Direct esterification methodologies using polyethylene glycol derivatives have been extensively investigated for amino acid incorporation [8]. The DCC-mediated condensation approach allows for one-step synthesis of amino acid ester hydrochlorides of PEG, circumventing the traditional two-step process that involves p-toluene sulfonate intermediates. This streamlined approach demonstrates yields of 70-85% for various amino acid substrates and exhibits general applicability across different amino acid types.

Protection group compatibility represents another crucial consideration in these esterification strategies. Studies have shown that tert-butyl esters can be selectively deprotected using ytterbium triflate as a catalyst under mild conditions without affecting other acid-labile protecting groups [4]. This selectivity enables complex multi-functional molecule synthesis where differential deprotection is required.

Industrial Manufacturing Processes

Scalable Catalytic Systems

The transition from laboratory-scale synthesis to industrial manufacturing of tert-Butyl 12-amino-4,7,10-trioxadodecanoate necessitates the development of robust catalytic systems that maintain high efficiency while ensuring economic viability. Continuous-flow manufacturing strategies have emerged as particularly promising approaches for PEGylated compound production, offering superior control over reaction parameters and enhanced reproducibility compared to traditional batch processes [9].

Enzymatic catalysis presents significant advantages for industrial-scale synthesis, particularly through the use of immobilized lipases for esterification reactions. Research has demonstrated that Fermase CALB ex 10000, a commercial immobilized lipase B, can catalyze the esterification of polyethylene glycol derivatives with carboxylic acids in solvent-free systems [10]. Under optimized conditions involving 70°C temperature, 0.5% biocatalyst loading, and 1:4 acid to alcohol molar ratio, conversions of 86.98% can be achieved within six hours. The immobilized catalyst demonstrates excellent reusability, maintaining greater than 60% of its initial activity after four cycles.

Platinum-based catalytic systems have shown remarkable efficiency for polyethylene glycol functionalization reactions. A recyclable catalytic system consisting of K2PtCl4 dissolved in ethylene glycol provides quantitative conversion under ambient conditions [11]. This system allows up to 45 recycles while maintaining high reaction rates of 2-20 minutes per cycle with catalyst loadings as low as 0.001-0.1 mol%. The heterophase nature of this system enables simple product isolation by decantation, facilitating scale-up to gram quantities.

The implementation of process analytical technology (PAT) in industrial manufacturing provides real-time monitoring and control capabilities essential for consistent product quality [12]. PAT methodologies enable continuous monitoring of critical process parameters including temperature, pH, conversion rates, and impurity profiles. This real-time feedback allows for immediate process adjustments, ensuring that predetermined quality specifications are consistently met throughout the manufacturing campaign.

Zinc-catalyzed hydrolysis systems demonstrate exceptional selectivity for ester deprotection reactions relevant to industrial processing [13]. Zinc bromide in dichloromethane provides chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups, enabling complex synthetic transformations with minimal side product formation. This selectivity is particularly valuable in industrial settings where product purity requirements are stringent.

Purification and Quality Control

Industrial purification of tert-Butyl 12-amino-4,7,10-trioxadodecanoate requires scalable methodologies that maintain product quality while minimizing production costs. High-performance liquid chromatography (HPLC) serves as the primary analytical technique for both process monitoring and final product characterization [14]. The heterogeneous nature of PEG-containing compounds necessitates specialized analytical approaches to accurately characterize molecular weight distributions and impurity profiles.

Mass spectrometry coupled with liquid chromatography provides definitive structural characterization of PEGylated compounds, particularly when combined with post-column addition of charge-reducing agents [15]. The use of diethylmethylamine or triethylamine as post-column additives dramatically simplifies mass spectra by reducing charge complexity, enabling accurate molecular weight determination even for high molecular weight PEG derivatives. This analytical approach demonstrates mass accuracies of less than 0.01%, comparable to those achieved for large molecular weight proteins.

Continuous chromatographic purification systems offer significant advantages over traditional batch purification methods for industrial-scale production [16]. Counter-current chromatography enables the implementation of displacement mode separation, where multi-PEGylated impurities are removed in the loading flow-through while pure mono-PEGylated products are obtained through single-step salt elution. This approach demonstrates product purities greater than 99% with high molecular weight impurities maintained below 0.5%.

Quality control protocols must address the unique challenges associated with PEG-containing compounds, including polydispersity, aggregation, and oxidative degradation. Nuclear magnetic resonance spectroscopy provides comprehensive structural verification, enabling detection of subtle structural modifications that may impact biological activity [17]. The integration of multiple analytical techniques including size-exclusion chromatography, reverse-phase HPLC, and capillary electrophoresis ensures comprehensive product characterization.

Environmental considerations increasingly influence industrial purification strategies, with green chromatography methods gaining prominence [18]. The development of polyethylene glycol stationary phases enables the use of water-based mobile phases with low-toxicity additives such as triethylamine. These systems demonstrate excellent separation efficiency for compounds with widely different hydrophobicity and acid-base properties while minimizing environmental impact. Recovery values of 100 ± 5% for all target compounds validate the reliability of these environmentally conscious approaches.

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for elucidating the molecular structure of tert-butyl 12-amino-4,7,10-trioxadodecanoate [1] [2] [3]. The compound's NMR profile exhibits distinctive signatures corresponding to its three major structural domains: the tert-butyl ester terminus, the polyethylene glycol spacer chain, and the terminal amino functionality [5].

Proton Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of tert-butyl 12-amino-4,7,10-trioxadodecanoate displays characteristic resonances that enable unambiguous structural assignment [6] . The tert-butyl ester moiety manifests as a prominent singlet at 1.48 parts per million, integrating for nine protons, which represents the three equivalent methyl groups of the tert-butyl protecting group [7] [8]. This chemical shift is consistent with the electron-withdrawing effect of the adjacent ester carbonyl group, which deshields the methyl protons relative to simple alkyl tert-butyl groups [9] [10].

The polyethylene glycol backbone generates a complex multiplet pattern in the 3.64-3.70 parts per million region, integrating for ten protons [3] [11]. This signal encompasses the overlapping resonances of the five methylene units within the triethylene glycol spacer chain. The chemical shift reflects the deshielding influence of the ether oxygen atoms, which is characteristic of polyethylene glycol derivatives [12] [13].

The carbonyl-adjacent methylene group appears as a triplet at 2.60 parts per million with a coupling constant of 6.8 hertz, integrating for two protons [14] [15]. This downfield position results from the electron-withdrawing effect of the ester carbonyl group. The terminal aminoethyl moiety exhibits a triplet at 2.84 parts per million with a coupling constant of 5.9 hertz, corresponding to the methylene group adjacent to the amino functionality [16].

The amino group protons themselves appear as a broad singlet at 1.45 parts per million, integrating for two protons [9] [16]. The broad nature of this signal is characteristic of primary amine protons, which undergo rapid chemical exchange under standard NMR conditions [17].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 NMR spectroscopy provides definitive evidence for the structural assignment of tert-butyl 12-amino-4,7,10-trioxadodecanoate [6] [18]. The carbonyl carbon resonates at 172.5 parts per million, which is typical for aliphatic ester carbonyls [18] [7]. The tert-butyl quaternary carbon appears at 80.2 parts per million, reflecting the electron-withdrawing effect of the ester oxygen [7].

The three equivalent tert-butyl methyl carbons resonate at 28.1 parts per million, consistent with the chemical shift values observed for similar tert-butyl ester derivatives [6] [7]. The polyethylene glycol chain carbons exhibit resonances in the 68.5-70.2 parts per million range, which is characteristic of ether-linked methylene carbons [3] [20].

Fourier-Transform Infrared Signatures

Fourier-transform infrared spectroscopy provides comprehensive vibrational fingerprinting of tert-butyl 12-amino-4,7,10-trioxadodecanoate, enabling identification of all major functional groups within the molecule [21] [22]. The infrared spectrum exhibits characteristic absorption bands that correspond to the fundamental vibrational modes of the constituent structural elements [23] [24].

Nitrogen-Hydrogen Stretching Vibrations

The primary amino group manifests through two distinct N-H stretching bands at 3350 and 3280 wavenumbers [25] [23] [16]. These absorptions correspond to the asymmetric and symmetric stretching modes of the primary amine functionality, respectively [26] [27]. The band positions are consistent with non-hydrogen-bonded amino groups in organic solvents, with the asymmetric stretch appearing at higher frequency than the symmetric stretch [16] [28].

Carbon-Hydrogen Stretching Vibrations

The aliphatic C-H stretching vibrations appear as strong absorptions at 2975 and 2870 wavenumbers, corresponding to the asymmetric and symmetric stretching modes of the methyl and methylene groups throughout the molecule [21] [29]. These frequencies are characteristic of saturated hydrocarbon environments and confirm the aliphatic nature of the polyethylene glycol spacer and tert-butyl terminus [23] [24].

Carbonyl Stretching Vibrations

The ester carbonyl group exhibits a very strong absorption at 1735 wavenumbers [23] [15] [30]. This frequency is characteristic of tert-butyl esters and reflects the electron-withdrawing effect of the bulky tert-butyl group, which stabilizes the ester linkage [31] [30]. The position of this band distinguishes it from other carbonyl-containing functionalities such as ketones or carboxylic acids [32] [23].

Carbon-Oxygen Stretching Vibrations

The polyethylene glycol backbone generates multiple C-O stretching absorptions in the fingerprint region [33] [34] [35]. Strong bands at 1140-1110 and 1070 wavenumbers correspond to the asymmetric C-O-C stretching vibrations of the ether linkages within the triethylene glycol chain [33] [34]. These frequencies are characteristic of saturated aliphatic ethers and confirm the presence of the polyethylene glycol spacer unit [35].

A distinctive C-C-O asymmetric stretching band appears at 1240 wavenumbers, which is associated with the ester linkage connecting the tert-butyl group to the carbonyl carbon [36] [30]. Additionally, a weaker C-O-C symmetric stretching vibration is observed at 850 wavenumbers, representing the symmetric stretching mode of the ether linkages [33] [34].

Crystallographic Studies

Single-crystal X-ray diffraction analysis of tert-butyl 12-amino-4,7,10-trioxadodecanoate provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements [37] [38]. Based on analogous tert-butyl ester and polyethylene glycol derivatives, the compound is predicted to crystallize in the monoclinic crystal system with space group P2₁/c [37] [39].

Unit Cell Parameters and Molecular Packing

The predicted unit cell dimensions are a = 12.45 Å, b = 8.72 Å, c = 16.89 Å, with a calculated volume of 1834.2 cubic angstroms [37]. The calculated density of 1.029 grams per cubic centimeter is consistent with the experimental density measurements reported for similar polyethylene glycol derivatives [40] .

The crystal structure is anticipated to feature extended hydrogen bonding networks involving the primary amino group as a donor and the ester carbonyl oxygen as an acceptor [37] [38]. These N-H···O hydrogen bonds are expected to have distances in the range of 2.8-3.2 angstroms, which is typical for moderate-strength hydrogen bonding interactions in organic crystals [38].

Conformational Analysis

The polyethylene glycol chain is expected to adopt an extended, all-trans conformation in the solid state, maximizing intermolecular hydrogen bonding while minimizing steric repulsion [38]. The tert-butyl group likely exhibits rotational disorder around the C-O ester bond, as commonly observed in similar crystal structures [37].

Mass Spectrometric Validation

Mass spectrometry provides molecular weight confirmation and structural validation through characteristic fragmentation patterns of tert-butyl 12-amino-4,7,10-trioxadodecanoate [41] [42] [43]. Electrospray ionization mass spectrometry readily produces both protonated molecular ions and sodium adducts, enabling accurate mass determination [41] [44].

Molecular Ion Formation

The protonated molecular ion [M+H]⁺ appears at m/z 278.2, confirming the molecular formula C₁₃H₂₇NO₅ [1] [41] [43]. Protonation occurs preferentially at the terminal amino group due to its higher basicity compared to the ether oxygens [44]. The sodium adduct [M+Na]⁺ at m/z 300.2 typically exhibits higher intensity than the protonated species, which is characteristic of polyethylene glycol derivatives [41].

Fragmentation Pathways

The mass spectrum exhibits several diagnostic fragmentation patterns that confirm the structural assignment [42] [44]. Alpha-cleavage adjacent to the ester carbonyl results in loss of the tert-butyl group (C₄H₈), producing an intense fragment ion at m/z 222.1 [42]. Loss of tert-butanol (C₄H₉OH) through McLafferty rearrangement generates a fragment at m/z 204.1 [44].

The polyethylene glycol chain undergoes characteristic ether bond cleavage, producing a base peak fragment at m/z 177.1 that corresponds to the intact triethylene glycol unit with the amino terminus [41]. The terminal aminoethyl group produces a diagnostic fragment at m/z 44.1 [C₂H₆N]⁺, while the tert-butyl cation appears as an intense peak at m/z 57.1 [44].

Collision-Induced Dissociation Analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

277.1889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propionic acid tert-butyl ester

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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